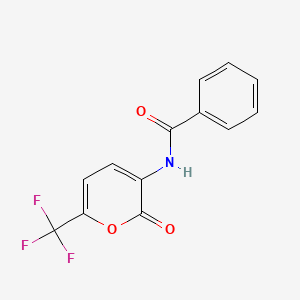

N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP is a pyran derivative that has a trifluoromethyl group attached to it, which makes it a unique compound with distinct properties. In

Applications De Recherche Scientifique

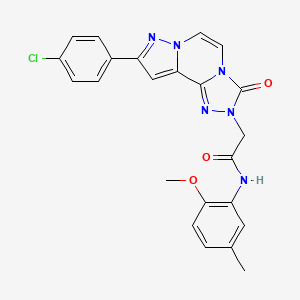

Histone Deacetylase Inhibition and Antitumor Activity

One of the most active benzamide derivatives, MS-27-275, has been examined for its biological properties and antitumor efficacy. MS-27-275, which shares structural similarities with N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide, inhibited partially purified human histone deacetylase (HDA) and caused hyperacetylation of nuclear histones in various tumor cell lines. It induced the expression of p21(WAF1/CIP1) and gelsolin, leading to changes in the cell cycle distribution, particularly a decrease in S-phase cells and an increase in G1-phase cells. In vivo, MS-27-275 administered orally strongly inhibited the growth of several tumor lines implanted in nude mice, suggesting a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

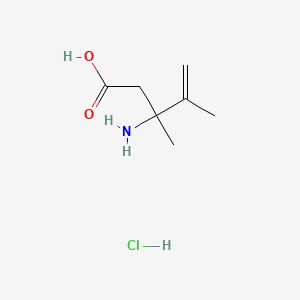

Antibacterial Agents

Benzamide derivatives have also been investigated for their antibacterial properties. Novel analogs of benzamide were designed, synthesized, and evaluated for their antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds displayed promising antibacterial activity at non-cytotoxic concentrations, highlighting the potential of benzamide derivatives in antibacterial therapy (Palkar et al., 2017).

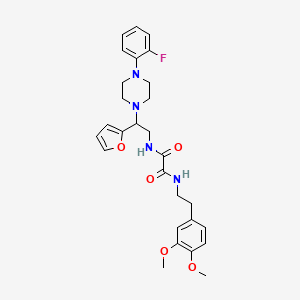

Synthesis and Chemical Properties

N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide derivatives have been a focus for chemical synthesis and property exploration. For instance, benzamide derivatives were synthesized through catalyst-free methods, illustrating the chemical versatility and potential for creating novel compounds with specific properties for further research applications (Liu et al., 2014).

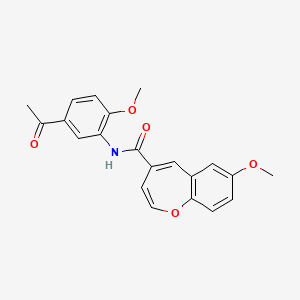

Fluorescence and Photophysical Properties

Studies have also explored the synthesis of benzamide derivatives to develop novel blue fluorophores. These compounds exhibit intense luminescence properties, making them suitable for biological and organic material applications. This research opens pathways for the use of N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide derivatives in bioimaging and molecular probes (Yamaji et al., 2017).

Propriétés

IUPAC Name |

N-[2-oxo-6-(trifluoromethyl)pyran-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)10-7-6-9(12(19)20-10)17-11(18)8-4-2-1-3-5-8/h1-7H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMPADHKHYVVBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(OC2=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide](/img/structure/B2969345.png)

![[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride](/img/no-structure.png)

![Benzo[d]thiazol-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2969354.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2969358.png)

![7-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2969359.png)

![N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2969360.png)

![4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2969364.png)